2,3-Bis(trifluoromethyl)aniline
Overview
Description
2,3-Bis(trifluoromethyl)aniline is an organic compound characterized by the presence of two trifluoromethyl groups attached to an aniline ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups significantly influence the compound’s reactivity and stability, making it a subject of interest in organic chemistry.
Mechanism of Action
Target of Action
It is known that trifluoromethyl group-containing compounds can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that trifluoromethyl group-containing compounds can interact with their targets in various ways, such as by inhibiting enzymatic activity or modulating receptor function .
Biochemical Pathways
It is known that trifluoromethyl group-containing compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the trifluoromethyl group can enhance the lipophilicity of compounds, which may influence their absorption and distribution .
Result of Action
It is known that trifluoromethyl group-containing compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl groups into an aniline precursor. One common method is the direct trifluoromethylation of aniline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process typically involves distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2,3-Bis(trifluoromethyl)aniline finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with enhanced pharmacokinetic properties due to the presence of trifluoromethyl groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
- 2-(Trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
- 2,5-Bis(trifluoromethyl)aniline
Comparison: 2,3-Bis(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it more suitable for certain applications, such as enhanced stability and specific reactivity patterns .
Properties
IUPAC Name |
2,3-bis(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYTZPOGDMVMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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